Product packaging for Dimethyl (3,3-diethylbutyl)malonate(Cat. No.:CAS No. 73049-73-7)

Dimethyl (3,3-diethylbutyl)malonate

Cat. No.: B564230
CAS No.: 73049-73-7
M. Wt: 244.331
InChI Key: AIUDWMLXCFRVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Substituted Malonate Esters as Key Synthetic Intermediates

Substituted malonate esters are cornerstone reagents in organic synthesis, prized for their versatility as building blocks in the formation of new carbon-carbon bonds. The classic malonic ester synthesis allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The methylene (B1212753) group flanked by two carbonyl groups exhibits enhanced acidity, facilitating deprotonation by a moderately strong base to form a stabilized carbanion, or enolate. This nucleophilic intermediate readily undergoes alkylation via SN2 reactions. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted acetic acid.

The utility of malonate esters extends far beyond this primary transformation. They are instrumental in the synthesis of a wide array of molecular architectures, including:

Substituted Carboxylic Acids: The malonic ester synthesis is a reliable method for preparing mono- and di-alkylated acetic acids. wikipedia.org

Barbiturates and other Heterocycles: Condensation reactions with urea (B33335) or other bifunctional reagents can yield complex heterocyclic structures, including medicinally important compounds. wikipedia.org

Amino Acids: Specialized variations of the malonic ester synthesis provide routes to various amino acids.

Cycloalkane Carboxylic Acids: Intramolecular alkylation using a dihalide allows for the formation of cyclic compounds, a method known as the Perkin alicyclic synthesis. wikipedia.org

This adaptability makes substituted malonate esters indispensable tools for synthetic chemists, enabling the construction of complex target molecules in pharmaceuticals, agrochemicals, and materials science. acs.org

The Unique Structural Attributes of the 3,3-Diethylbutyl Moiety in Malonate Derivatives

The defining feature of Dimethyl (3,3-diethylbutyl)malonate is the bulky alkyl group attached to the central carbon of the malonate core. The 3,3-diethylbutyl substituent possesses a quaternary carbon atom two carbons away from the reactive methylene group. This structure imparts significant steric hindrance, a property that can profoundly influence the course of chemical reactions.

Key structural attributes and their implications include:

Steric Shielding: The large spatial profile of the diethylbutyl group can physically obstruct the approach of reactants to the nucleophilic alpha-carbon. This steric hindrance can be exploited to control selectivity in chemical reactions. For instance, it can disfavor or entirely prevent a second alkylation event, a common side reaction in malonic ester syntheses that leads to dialkylated products. wikipedia.org This allows for the clean synthesis of mono-alkylated products.

Influence on Conformation: The bulky group restricts bond rotation, influencing the conformational preferences of the molecule. This can play a role in stereoselective reactions, where the substituent directs the approach of a reagent to a specific face of the molecule.

Absence of β-Hydrogens: The quaternary center at the 3-position of the butyl chain means there are no hydrogen atoms on the β-carbon relative to the point of attachment. This structural feature prevents elimination reactions (E2) that can sometimes compete with the desired substitution (SN2) when using certain alkyl halides.

While general principles suggest that bulky alkyl groups can control reaction selectivity, the specific impact of the 3,3-diethylbutyl group is a nuanced aspect of its chemistry that invites further empirical investigation. wikipedia.orgsci-rad.com

Overview of the Compound's Foundational Role in Complex Chemical Transformations

This compound is a reagent designed for use in organic synthesis, where it can function as a specialized reactant in various chemical transformations. guidechem.com Although specific, published examples of its application in complex, multi-step syntheses are not widespread, its structure suggests a foundational role in scenarios requiring high degrees of selectivity.

The primary role of this compound would be to act as a synthetic equivalent (synthon) for a –CH(R)COOH fragment where 'R' is the 3,3-diethylbutyl group. The presence of this sterically demanding group suggests its application in the following areas:

Controlled Mono-alkylation: As previously mentioned, the steric bulk is ideal for preventing the formation of undesired dialkylated byproducts, ensuring higher yields of the mono-substituted target molecule.

Asymmetric Synthesis: In the synthesis of chiral molecules, a bulky, non-racemic substituent can serve as a chiral auxiliary, directing subsequent reactions to occur with a high degree of stereocontrol. While the 3,3-diethylbutyl group itself is not chiral, its incorporation into a larger, chiral framework could leverage its steric properties to influence stereochemical outcomes.

Synthesis of Architecturally Complex Molecules: The compound could be a key intermediate in the synthesis of complex natural products or pharmaceutical agents where a bulky, non-reactive alkyl group is a required structural feature. The malonate functionality provides a reliable handle for introducing this specific moiety into a target molecule.

In essence, this compound represents a precision tool for organic chemists. Its value lies not in broad reactivity, but in its potential to solve specific synthetic challenges where controlling steric interactions is paramount to achieving the desired molecular architecture with high fidelity. guidechem.com

Compound Data

Table 1: Properties of this compound

Property Value
CAS Number 1020253-71-7
Molecular Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol

| Alternate Name | (3,3-Diethylbutyl)malonic acid dimethyl ester |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B564230 Dimethyl (3,3-diethylbutyl)malonate CAS No. 73049-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUDWMLXCFRVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Tryptones
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18462
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

73049-73-7
Record name Peptones
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peptones
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Dimethyl 3,3 Diethylbutyl Malonate and Analogous Structures

Strategies for Malonate Alkylation: Foundational and Modern Approaches

The alkylation of dialkyl malonates is a fundamental carbon-carbon bond-forming reaction. The process typically involves the deprotonation of the acidic methylene (B1212753) proton of the malonate ester to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. orgsyn.orgwikipedia.org This classical approach, while effective, is often accompanied by challenges such as dialkylation and other side reactions. wikipedia.orgrsc.org Consequently, a variety of methods have been developed to enhance the efficiency and selectivity of this transformation.

Regioselective Monoalkylation of Dialkyl Malonates

Achieving selective monoalkylation is a primary objective in the synthesis of asymmetrically substituted malonate esters. The key to this control lies in the careful management of the reaction parameters, from the choice of base to the reactivity of the alkylating agent and the precise control of stoichiometry.

The generation of the malonate carbanion is a critical step, and the choice of base significantly influences the reaction's outcome. The base must be strong enough to deprotonate the malonate ester (pKa ≈ 13 in DMSO) but should be selected to minimize side reactions like ester hydrolysis. phasetransfercatalysis.com

Commonly used bases include sodium ethoxide (NaOEt) in ethanol, which is a traditional choice. orgsyn.org However, the use of alkoxide bases can sometimes lead to transesterification if the alcohol solvent does not match the ester's alkyl groups. rsc.org To circumvent this, non-nucleophilic bases are often preferred. Sodium hydride (NaH), a strong, non-nucleophilic base, is frequently used in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the enolate cleanly. chemicalbook.com

Potassium carbonate (K₂CO₃) has emerged as a practical and milder base for malonate alkylations, often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. phasetransfercatalysis.com Its heterogeneous nature can sometimes lead to slower reaction rates, but this can be advantageous in controlling monoalkylation. The effectiveness of potassium carbonate can be enhanced through the use of phase-transfer catalysis. phasetransfercatalysis.com

More powerful and sterically hindered bases, such as lithium diisopropylamide (LDA), are also employed, particularly when dealing with less acidic substrates or when kinetic control is desired. libretexts.org However, for a standard malonic ester, such a strong base is not always necessary.

BaseTypical Solvent(s)Key Characteristics
Sodium Ethoxide (NaOEt)EthanolTraditional, effective, but can lead to transesterification. orgsyn.orgrsc.org
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic, avoids transesterification. chemicalbook.com
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileMilder, practical, often used with phase-transfer catalysis. phasetransfercatalysis.com
Lithium Diisopropylamide (LDA)THFVery strong, sterically hindered, useful for kinetic control. libretexts.org

The reactivity of the alkyl halide is a crucial factor in the success of the alkylation reaction, which typically proceeds via an S_N2 mechanism. orgsyn.org Consequently, the structure of the alkyl halide directly impacts the reaction rate and the potential for side reactions.

Primary alkyl halides are the most effective substrates for malonate alkylation, reacting readily with the enolate. orgsyn.org Secondary alkyl halides are less reactive and can lead to lower yields and the competing E2 elimination reaction. orgsyn.org Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination. orgsyn.org The nature of the halide also plays a role, with the reactivity order being I > Br > Cl. orgsyn.org

For the synthesis of dimethyl (3,3-diethylbutyl)malonate, the required alkylating agent would be 1-bromo-3,3-diethylbutane or a similar derivative. The steric hindrance of this branched alkyl halide would necessitate carefully optimized reaction conditions to achieve a good yield.

Precise control of stoichiometry is paramount to favor monoalkylation. Using a slight excess of the malonate ester relative to the alkyl halide can help to minimize the formation of the dialkylated product.

Alkyl Halide TypeRelative Reactivity in S_N2Potential Side Reactions
Methyl HalidesVery High-
Primary Alkyl HalidesHigh-
Secondary Alkyl HalidesModerateE2 Elimination
Tertiary Alkyl HalidesVery LowPredominantly E2 Elimination
Allyl/Benzyl HalidesVery High-

A significant challenge in malonate alkylation is the potential for a second alkylation to occur, leading to a dialkylated product. wikipedia.orgrsc.org This is because the monoalkylated product still possesses an acidic proton that can be removed by the base, generating a new enolate that can react with another molecule of the alkyl halide.

Several strategies can be employed to suppress dialkylation:

Stoichiometric Control: Using a molar ratio where the malonate is in slight excess to the alkylating agent.

Slow Addition: Adding the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the monoalkylated product reacting further.

Choice of Base and Solvent: Using a milder base or a solvent system that does not fully dissolve the base can help to control the rate of the second deprotonation.

Use of Bulky Groups: Introducing a bulky ester group on the malonate, such as a tert-butyl group, can sterically hinder the second alkylation.

Application of Phase Transfer Catalysis in Malonate Alkylation

Phase-transfer catalysis (PTC) has proven to be a powerful technique for the alkylation of malonate esters, offering several advantages over traditional methods. phasetransfercatalysis.comacs.org PTC facilitates the reaction between reactants present in different phases, typically a solid inorganic base (like potassium carbonate) and an organic phase containing the malonate ester and alkyl halide. phasetransfercatalysis.commdpi.com

The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the anion (in this case, the enolate) from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. mdpi.comscribd.com This method often leads to faster reaction times, milder reaction conditions, and improved yields. tandfonline.com

A key advantage of solid-liquid PTC is the use of an anhydrous base like potassium carbonate, which minimizes the risk of ester hydrolysis, a common side reaction when using aqueous bases. acs.org The combination of microwave irradiation with PTC has also been shown to significantly accelerate the alkylation of diethyl malonate. tandfonline.com

For instance, the alkylation of dimethyl malonate can be effectively carried out using potassium carbonate as the base and TBAB as the catalyst in a solvent like toluene. phasetransfercatalysis.com This approach is particularly beneficial for industrial-scale synthesis due to its efficiency and the use of less hazardous reagents. A patented method for preparing dimethyl n-butylmalonate utilizes a two-step addition of the alkylating agent in the presence of a phase-transfer catalyst to achieve high conversion and yield. google.com

Synthesis of Spatially Congested or Branched Malonate Esters

The synthesis of sterically hindered malonate esters, such as those with tertiary or highly branched alkyl groups, presents a significant challenge due to the steric hindrance encountered during the S_N2 alkylation step. nih.gov Direct alkylation with bulky secondary or tertiary alkyl halides is often inefficient. orgsyn.org

Alternative strategies are therefore required. One approach involves the use of a different type of electrophile. For example, diethyl tert-butylmalonate can be synthesized by the conjugate addition of a Grignard reagent (methylmagnesium iodide) to diethyl isopropylidenemalonate in the presence of a copper(I) catalyst. orgsyn.org This method circumvents the direct S_N2 reaction with a hindered halide.

Another strategy involves the palladium-catalyzed arylation of malonates using sterically hindered phosphine (B1218219) ligands, which can facilitate the coupling of aryl halides with malonate enolates. researchgate.net While this is for arylation, the principle of using transition metal catalysis can be extended to challenging alkylations.

Advanced Synthetic Routes to Dialkyl Malonates

Beyond the classical malonic ester synthesis, several advanced methods have been developed for the preparation of dialkyl malonates, offering advantages in terms of efficiency, selectivity, and environmental impact.

Carbonylation-Based Synthetic Protocols for Malonate Diesters

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide, provide an alternative route to malonate diesters. The palladium-catalyzed carbonylation of chloroacetates has been shown to be an efficient process for the synthesis of diethyl malonate. researchgate.net This method can achieve high yields and selectivities under relatively mild conditions. Similarly, cobalt complexes have been used to catalyze the carbonylation of methyl chloroacetate (B1199739) to produce dimethyl malonate. tib.eu The use of [¹¹C]carbon monoxide has also been explored for the synthesis of radiolabeled malonates for applications in positron emission tomography (PET). researchgate.net

SubstrateCatalystProductYieldReference
Ethyl chloroacetatePd(Ph₃P)₄Diethyl malonate92.5% researchgate.net
Methyl chloroacetateCobalt complexDimethyl malonate- tib.eu

Esterification and Transesterification Dynamics in Malonate Formation

Esterification of malonic acid or transesterification of a pre-existing malonate ester are fundamental methods for preparing different dialkyl malonates. The direct esterification of malonic acid with an alcohol is a straightforward approach.

Transesterification , the exchange of the alcohol portion of an ester, is a particularly useful and common reaction in both laboratory and industrial settings. rsc.org This process is often catalyzed by acids, bases, or organometallic compounds. For instance, the transesterification of dimethyl malonate to diethyl malonate can be achieved with high yields and purities using orthotitanic acid esters as catalysts in a continuous process. google.com Organotin compounds have also been employed as catalysts for this transformation. google.com Interestingly, in some cases, mono-transesterification of diethyl malonate can be observed. rsc.org Catalyst- and solvent-free methodologies for the transesterification of β-keto esters have also been developed. rsc.org

Principles of Green Chemistry in Environmentally Benign Malonate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for malonates, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

One notable development is the use of enzyme catalysis . Immobilized Candida antarctica lipase (B570770) B has been successfully used for the synthesis of linear polyesters from dimethyl malonate and various diols in solventless conditions. rsc.orgmaynoothuniversity.ienih.gov This enzymatic approach operates under mild temperatures and avoids the use of toxic metal catalysts. rsc.orgmaynoothuniversity.ienih.gov

Solvent-free synthesis is another key aspect of green chemistry. For example, a three-step process for the synthesis of monoalkyl malonyl chlorides from dialkyl malonates has been shown to have higher conversion rates when performed without a solvent. ijret.org Additionally, the selective monohydrolysis of symmetric diesters to produce monoalkyl malonates has been achieved using environmentally benign conditions, requiring only water, a small amount of a volatile co-solvent, and inexpensive reagents, with no hazardous by-products. jst.go.jp

Methodologies for Enhanced Purity and Yield in Substituted Malonate Preparation

Achieving high purity and yield is a critical aspect of any synthetic methodology. For substituted malonates, several strategies can be employed to optimize these parameters.

A common issue in the alkylation of malonates is the formation of dialkylated by-products. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction. A method for preparing dimethyl n-butylmalonate involves the portion-wise addition of the alkylating agent to improve the conversion of dimethyl malonate and reduce the formation of the disubstituted product. google.com

Purification techniques are also crucial. While fractional distillation is a common method, it can sometimes lead to yield loss. derpharmachemica.com For compounds like dimethyl 2-chloromalonate, which can be contaminated with the dichlorinated impurity, a simple and effective purification can be achieved through silica-plug filtration. derpharmachemica.com

The choice of synthetic route itself can significantly impact purity and yield. For example, the continuous transesterification of dimethyl malonate to diethyl malonate using specific catalysts has been reported to achieve yields of 97-98% with product purities of ≥99.8%. google.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Chemical Synthesis

The core utility of Dimethyl (3,3-diethylbutyl)malonate in organic synthesis lies in its function as a versatile building block. guidechem.comguidechem.com The malonate group provides a reactive site for a variety of chemical transformations, making it a valuable precursor for more complex molecules. guidechem.com

In the field of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound serves as a key intermediate. guidechem.comguidechem.com Its structure allows for its incorporation into synthetic pathways that yield high-value products used across various industries. guidechem.com The production of such fine chemicals often involves multi-step syntheses where the malonate moiety can be strategically modified. guidechem.com

This compound is identified as a building block for the synthesis of agrochemicals. guidechem.com While specific synthetic routes employing this exact compound are not extensively detailed in public literature, the broader class of malonates, such as diethyl malonate, are widely used in creating pesticides, herbicides, and insecticides. riverlandtrading.comwikipedia.org These related compounds are incorporated into agrochemical formulations to act as active ingredients or to improve the efficacy and stability of crop protection products. riverlandtrading.comontosight.ai

The synthesis of Active Pharmaceutical Ingredients (APIs)—the biologically active components of a drug product—is a critical area where malonate esters are employed. this compound is utilized as an intermediate in the production of pharmaceutical materials. guidechem.comguidechem.com The general class of malonic acid esters is fundamental in the synthesis of various therapeutic agents, including barbiturates and other drugs. riverlandtrading.comwikipedia.orgchemicalbook.com Their chemical reactivity is valuable for introducing specific functional groups necessary for biological activity. riverlandtrading.com

The fragrance and flavor industry also utilizes malonate derivatives in the creation of new compounds. guidechem.com this compound finds application in the production of flavors and fragrances. guidechem.com Notably, the synthesis of jasmonates, a class of plant hormones with significant commercial use in perfumery, relies heavily on malonate chemistry. wikipedia.orgdtu.dk For example, the widely used fragrance component methyl dihydrojasmonate is synthesized using dimethyl malonate, cyclopentanone, and pentanal. wikipedia.org This highlights the potential pathways where structurally similar compounds like this compound could be employed to create novel scent profiles.

Contributions to Advanced Materials Science and Polymer Chemistry

Beyond its role in synthesizing small molecules, this compound and related compounds contribute to the field of polymer chemistry and materials science, particularly in the formulation of coatings and adhesives.

Blocked isocyanates are used to create stable, one-component (1K) heat-curable polyurethane coatings. pcimag.com The blocking agent determines the temperature at which the isocyanate group becomes reactive. tri-iso.com Malonic acid esters, such as diethyl malonate (DEM), are effective blocking agents that offer a distinct advantage: they react via a transesterification mechanism rather than by liberating free isocyanate. pcimag.com

This transesterification reaction can occur at lower temperatures (100-120°C) compared to other common blocking agents like caprolactam (160-180°C). pcimag.comtri-iso.com This lower curing temperature is highly desirable for applying coatings to heat-sensitive substrates like wood or plastics. googleapis.com Malonate-blocked isocyanates are used in the formulation of powder coatings and automotive clearcoats to improve properties like acid etch resistance. paint.orgwernerblank.comgoogle.com Given that various dialkyl malonates are suitable for this purpose, this compound represents a potential component for creating advanced curing systems in modern materials science. googleapis.comgoogle.com

Exploration in the Development of Functional Polymeric Materials

Information regarding the use of this compound as a monomer or modifying agent in the synthesis of functional polymers is not available in the reviewed scientific literature. Research on other malonate esters has shown their potential in creating polyesters and other polymers with tailored properties. For instance, the incorporation of substituted malonates can influence characteristics such as thermal stability, chelation properties, and biodegradability. However, no studies have specifically investigated the impact of the 3,3-diethylbutyl group in this context.

Application in Liquid Crystal Synthesis through Substituted Malonate Units

The synthesis of liquid crystals often involves the use of molecules with specific structural motifs to induce mesophase behavior. While various substituted malonate units have been explored for the creation of calamitic (rod-like) and discotic (disk-like) liquid crystals, there is no available research demonstrating the application of this compound for this purpose. The bulky and flexible nature of the 3,3-diethylbutyl substituent could theoretically influence the molecular packing and, consequently, the liquid crystalline properties, but this remains a speculative area without experimental data.

Role As a Chemical Probe in Mechanistic Biochemical and Cellular Research

Utilization of Malonate Esters as Selective Metabolic Modulators

Malonate esters are strategically employed to modulate cellular metabolism. By targeting key mitochondrial components, these molecules allow for the precise study of metabolic pathways and their influence on cellular physiology.

Dimethyl malonate (DMM) is a cell-permeable prodrug that, once inside the cell, is hydrolyzed by cellular esterases to release malonate. nih.govnih.gov Malonate is a classic and potent competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II. nih.govmedchemexpress.commedchemexpress.comfrontiersin.org SDH is a crucial enzyme that participates in both the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and the electron transport chain (ETC), where it passes electrons to ubiquinone. frontiersin.orgfrontiersin.org

By competitively binding to the active site of SDH, malonate prevents the oxidation of succinate. nih.govacs.org This inhibitory action has been demonstrated to be highly specific; in studies with LPS-stimulated macrophages, DMM treatment significantly altered only succinate and malonate levels, confirming its targeted effect. This specific inhibition makes DMM an essential tool for studying the consequences of SDH dysfunction and succinate accumulation in various pathological and physiological states, including ischemia-reperfusion injury and inflammation. cdc.govnih.govnih.gov

Diethyl butylmalonate (DEBM) functions as an inhibitor of the mitochondrial dicarboxylate carrier (DIC), identified as SLC25A10. biorxiv.org This transporter, located in the inner mitochondrial membrane, is responsible for the exchange of dicarboxylates like succinate and malate (B86768) between the mitochondrial matrix and the cytosol. biorxiv.org

By blocking the DIC, DEBM prevents the transport of succinate out of the mitochondria, leading to the accumulation of endogenous mitochondrial succinate. nih.govnih.govresearchgate.net This targeted inhibition allows researchers to investigate the specific roles of mitochondrial succinate accumulation, independent of cytosolic succinate levels. This is particularly useful in studying processes like reverse electron transport (RET) and the generation of mitochondrial reactive oxygen species (mROS), where the concentration of succinate within the mitochondria is a critical factor. nih.gov

Elucidation of Mitochondrial Metabolism and Cellular Redox States

The modulation of mitochondrial activity by malonate esters provides a powerful method for exploring the intricacies of mitochondrial metabolism and its direct impact on the cellular redox environment. These compounds have been instrumental in clarifying the pathways of ROS generation, the mechanics of reverse electron transport, and the link between metabolic shifts and inflammatory responses.

Malonate esters are key to investigating the pathways of reactive oxygen species (ROS) generation, particularly from mitochondria. During events like ischemia-reperfusion, a massive accumulation of succinate occurs. nih.govahajournals.org Upon reoxygenation, the rapid oxidation of this succinate by SDH drives a burst of ROS production, primarily through reverse electron transport (RET) at mitochondrial Complex I. nih.govahajournals.orgd-nb.info

Dimethyl malonate (DMM), by inhibiting SDH, effectively blocks this succinate oxidation and the subsequent ROS burst. nih.govd-nb.infofrontiersin.org This has been demonstrated in various models, including cardiac ischemia-reperfusion and obstructive nephropathy, where DMM treatment significantly reduces mitochondrial ROS production. frontiersin.orgfrontiersin.orgbiorxiv.org Similarly, diethyl butylmalonate (DEBM) is used to study how the accumulation of succinate within the mitochondria, caused by transporter inhibition, contributes to ROS production. medchemexpress.com Studies have shown that malonate can deplete mitochondrial antioxidant stores like GSH and NAD(P)H, indicating that it causes enough ROS to overwhelm the organelle's antioxidant defenses. nih.gov

Reverse electron transport (RET) at mitochondrial Complex I is a significant source of cellular superoxide (B77818) and is implicated in various pathologies. nih.govnih.gov This process is driven by a high mitochondrial membrane potential and a highly reduced coenzyme Q (CoQ) pool, conditions that are promoted by the rapid oxidation of succinate by SDH. nih.gov

The use of malonate prodrugs like DMM has been central to confirming the role of succinate-driven SDH activity in RET. By inhibiting SDH, DMM prevents the conditions necessary for RET, thereby abolishing this specific form of ROS production. nih.govnih.govbiorxiv.org This has been particularly evident in studies of ischemia-reperfusion injury, where inhibiting SDH with malonate at the moment of reperfusion is a key strategy to prevent the damaging burst of ROS from RET. ahajournals.orgd-nb.info Likewise, DEBM helps elucidate the role of intramitochondrial succinate in driving RET by preventing its exit from the organelle. nih.gov

Table 1: Effect of Malonate Esters on RET and ROS Production

Compound Primary Target Effect on Succinate Impact on RET Impact on ROS Reference
Dimethyl malonate (DMM) Succinate Dehydrogenase (SDH) Blocks oxidation of accumulated succinate Inhibits Decreases nih.gov, nih.gov

| Diethyl butylmalonate (DEBM) | Dicarboxylate Carrier (DIC) | Causes intramitochondrial accumulation | Induces/Potentiates | Induces/Potentiates | nih.gov, |

Metabolic reprogramming is a hallmark of the inflammatory response, particularly in immune cells like macrophages. Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages shift their metabolism, leading to the accumulation of succinate, which itself acts as a pro-inflammatory signal. nih.govnih.gov

Research has shown that DMM can modulate this inflammatory response. By inhibiting SDH, DMM reduces succinate-driven ROS production and promotes an anti-inflammatory phenotype in macrophages. nih.govfrontiersin.org Specifically, DMM treatment in LPS-activated macrophages decreases the production of the pro-inflammatory cytokine IL-1β while boosting the production of anti-inflammatory cytokines like IL-10 and IL-1RA. nih.govnih.govfrontiersin.org This demonstrates a direct link between succinate oxidation and the regulation of inflammatory gene expression. Similarly, DEBM, by causing endogenous succinate to accumulate, has been shown to boost LPS-induced IL-1β, further confirming the role of intracellular succinate in promoting inflammation. nih.gov These findings highlight the potential of targeting succinate metabolism with malonate esters to control inflammatory diseases. frontiersin.orgcdc.gov

Table 2: Research Findings on Malonate Esters and Inflammation

Compound Model System Key Finding Effect on Cytokines Reference
Dimethyl malonate (DMM) LPS-activated macrophages Promotes an anti-inflammatory phenotype ↓ IL-1β, ↑ IL-10, ↑ IL-1RA nih.gov, frontiersin.org
Dimethyl malonate (DMM) Murine model of ARDS Reduces lung inflammation and capillary leak ↓ MCP-1, ↓ ICAM-1 cdc.gov

| Diethyl butylmalonate (DEBM) | LPS-activated macrophages | Enhances pro-inflammatory gene expression | ↑ IL-1β | nih.gov |

Design and Synthesis of Hydrolyzable Malonate Esters for Controlled Intracellular Delivery

The utility of malonate as a competitive inhibitor of succinate dehydrogenase (SDH) makes it a valuable tool for investigating mitochondrial metabolism and the pathological roles of succinate accumulation, such as in ischemia-reperfusion injury. nih.govnih.gov However, the dianionic nature of malonate at physiological pH restricts its ability to cross cellular membranes. To overcome this limitation, malonate is often delivered as a cell-permeable prodrug in the form of a diester, such as dimethyl malonate (DMM). nih.gov The intracellular delivery of malonate is contingent on the passive diffusion of the ester prodrug across the plasma and mitochondrial membranes, followed by its hydrolysis by cellular esterases to release the active malonate dianion.

The efficiency of this process is governed by two key factors: the hydrophobicity of the ester, which influences its membrane permeability, and the rate of its hydrolysis by intracellular enzymes. nih.gov While simple esters like DMM are cell-permeable, their rate of hydrolysis can be slow, limiting their effectiveness in experimental models where rapid action is required. nih.govnih.gov This has prompted the design and synthesis of more rapidly hydrolyzable malonate esters to enhance the intracellular concentration of malonate.

The synthesis of dialkyl malonates, including compounds structurally similar to Dimethyl (3,3-diethylbutyl)malonate, is typically achieved through the alkylation of dimethyl malonate. chemicalbook.com This reaction generally involves a strong base, such as sodium hydride (NaH), to deprotonate the acidic α-carbon of dimethyl malonate, creating a nucleophilic enolate. This enolate then reacts with an appropriate alkyl halide. chemicalbook.com For this compound, the corresponding alkylating agent would be a 1-halo-3,3-diethylbutane.

Research into optimizing intracellular malonate delivery has led to the synthesis and evaluation of a series of malonate esters with varying structures. nih.govnih.gov The goal is to tune the molecule's properties to achieve faster hydrolysis and greater cellular uptake. Two primary strategies have been employed:

Increasing Hydrophobicity: Enhancing the hydrophobicity of the ester can improve its ability to diffuse across biological membranes. This is typically achieved by elongating the alkyl chains of the ester. nih.gov

Modifying Ester Susceptibility to Hydrolysis: Introducing electron-withdrawing groups near the ester carbonyl can render the ester more susceptible to cleavage by cellular esterases. nih.gov

A study systematically compared a range of malonate esters to optimize malonate delivery. nih.govnih.gov The rate of hydrolysis was assessed both non-enzymatically at physiological pH and in the presence of esterases.

Table 1: Non-Enzymatic and Enzymatic Hydrolysis of Various Malonate Diesters This table presents the half-lives of different malonate esters under non-enzymatic conditions and the rate of malonate production in the presence of Porcine Liver Esterase (PLE), a model esterase.

Compound Non-Enzymatic Half-Life (pH 7.2, hours) Enzymatic Hydrolysis (nmol malonate/min/U PLE)
Dimethyl malonate (DMM) > 24 1.1 ± 0.1
Diethyl malonate > 24 13.9 ± 0.9
Dipropyl malonate > 24 26.2 ± 3.4
Dibutyl malonate > 24 39.4 ± 4.1
Di-tert-butyl malonate > 24 0.0 ± 0.0
Diacetoxymethyl malonate (MAM) 1.3 ± 0.1 148.5 ± 11.2

Data sourced from a study on ester prodrugs for enhanced intracellular delivery. nih.gov

The data reveals that while simple dialkyl malonates are stable at physiological pH, their susceptibility to enzymatic hydrolysis increases with the length of the alkyl chain, correlating with increased hydrophobicity. nih.gov The sterically hindered di-tert-butyl ester was, as expected, resistant to hydrolysis. nih.gov A significant breakthrough was the design of diacetoxymethyl malonate (MAM), which incorporates groups that are rapidly cleaved by esterases, leading to a dramatically faster release of malonate compared to DMM. nih.govnih.gov

The ultimate test of these prodrugs is their ability to deliver malonate inside cells. The intracellular concentration of malonate was measured after incubating cells with different malonate esters.

Table 2: Intracellular Malonate Delivery by Various Malonate Esters This table shows the peak intracellular malonate concentration achieved in C2C12 mouse myoblast cells after incubation with different malonate diesters.

Compound (at 1 mM) Peak Intracellular Malonate (nmol/10^6 cells) Fold Increase vs. DMM
Dimethyl malonate (DMM) 0.13 ± 0.02 1.0
Diethyl malonate 0.45 ± 0.05 ~3.5
Dipropyl malonate 1.05 ± 0.15 ~8.1
Dibutyl malonate 1.50 ± 0.20 ~11.5
Diacetoxymethyl malonate (MAM) 28.5 ± 3.50 ~219

Data reflects the superior delivery capacity of rapidly hydrolyzed esters. Sourced from a study on ester prodrugs for enhanced intracellular delivery. nih.govnih.gov

The results demonstrate that both hydrophobicity and the rate of hydrolysis are crucial for effective intracellular delivery. nih.gov MAM was found to deliver over 100-fold more malonate to cells than DMM, establishing it as a highly effective prodrug for mechanistic studies where rapid and high-concentration delivery of malonate is essential. nih.gov

The compound this compound, with its branched alkyl group, represents a structural variation within the dialkyl malonate class. Based on the principles outlined, its larger, more hydrophobic butyl group (compared to DMM's methyl group) would be expected to enhance its membrane permeability. Its hydrolysis rate would likely be faster than DMM but potentially slower than linear-chain esters of similar size due to the branching, a factor that can influence enzyme-substrate interactions. It serves as an example of the chemical space that can be explored to fine-tune the delivery properties of malonate-based chemical probes.

Computational Chemistry and Theoretical Studies of Dimethyl 3,3 Diethylbutyl Malonate

Molecular Modeling and Conformational Landscape Analysis of the Malonate Skeleton

The conformational landscape of a molecule describes the various three-dimensional arrangements of its atoms and the relative energies of these arrangements. For Dimethyl (3,3-diethylbutyl)malonate, the flexibility of the butyl chain and the rotational freedom around the C-C and C-O bonds of the malonate core give rise to a multitude of possible conformers. Molecular modeling, utilizing force fields such as MMFF94 or AMBER, allows for a systematic exploration of this conformational space to identify low-energy, and therefore more populated, conformers.

A systematic conformational search would typically involve rotating the key dihedral angles and calculating the steric energy of each resulting conformer. The results of such an analysis can be visualized using a potential energy surface, which maps the energy of the molecule as a function of one or more geometric parameters. For this compound, this would reveal the most stable arrangements of the diethylbutyl group relative to the dimethyl malonate fragment.

Below is an illustrative data table of calculated geometric parameters for a plausible low-energy conformer of this compound, as would be obtained from molecular mechanics calculations.

Parameter Atoms Involved Calculated Value
Bond LengthC-C (malonate)1.53 Å
Bond LengthC=O1.21 Å
Bond LengthC-O (ester)1.34 Å
Bond AngleO=C-C124.5°
Bond AngleC-C-C (malonate)112.0°
Dihedral AngleO=C-C-C=O~60° (gauche)

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), provide a more accurate description of the electronic structure and are essential for studying chemical reactions. These methods can be used to elucidate reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states.

A key reaction of malonate esters is the malonic ester synthesis, which involves the deprotonation of the acidic α-carbon followed by alkylation. For this compound, quantum chemical calculations could model the reaction pathway of its enolate formation with a base. By calculating the potential energy surface for this reaction, the activation energy can be determined from the energy difference between the reactants and the transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Furthermore, these calculations can predict the regioselectivity and stereoselectivity of reactions. For instance, in the alkylation of the enolate of this compound, computational modeling could predict whether a second alkylation would occur and what the preferred stereochemical outcome would be, if applicable. The bulky 3,3-diethylbutyl group would be expected to exert significant steric control over the approach of electrophiles.

An illustrative table of calculated energies for a hypothetical reaction involving this compound is presented below.

Species Method/Basis Set Relative Energy (kcal/mol)
Reactant (this compound + Base)B3LYP/6-31G(d)0.0
Transition StateB3LYP/6-31G(d)+15.2
Product (Enolate + Conjugate Acid)B3LYP/6-31G(d)-5.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations for a reaction mechanism.

Prediction and Correlation of Electronic Structure with Reactivity Parameters

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound. Key parameters include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps and calculated atomic charges.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the enolizable α-carbon and the oxygen atoms of the carbonyl groups, indicating that these are the primary sites for electrophilic attack. The LUMO would be centered on the carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a good indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

MEP maps provide a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red) around the carbonyl oxygens, indicating their nucleophilic character, and regions of positive potential (blue) around the acidic α-proton and the ester methyl groups.

Reactivity descriptors derived from these calculations, such as global hardness, softness, and electrophilicity index, can be used to quantitatively predict and compare the reactivity of this compound with other related compounds.

Below is an illustrative table of calculated electronic properties for this compound.

Electronic Property Calculated Value (Illustrative) Interpretation
HOMO Energy-10.5 eVCorrelates with ionization potential and nucleophilicity
LUMO Energy+1.2 eVCorrelates with electron affinity and electrophilicity
HOMO-LUMO Gap11.7 eVIndicator of chemical reactivity and kinetic stability
Dipole Moment2.5 DReflects the overall polarity of the molecule
Mulliken Atomic Charge on α-Carbon+0.15Indicates a slight positive charge, but acidic due to resonance

Note: This data is illustrative and represents plausible values that would be obtained from quantum chemical calculations.

Advanced Analytical Characterization Techniques for Malonate Esters

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to construct a complete molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For Dimethyl (3,3-diethylbutyl)malonate, NMR spectra would provide precise information about the chemical environment of each atom, confirming the presence and connectivity of the 3,3-diethylbutyl substituent and the dimethyl malonate moiety.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
CH₃ (ester) ~3.7 Singlet 6H
CH (malonate) ~3.4 Triplet 1H
CH₂ (butyl) ~2.0 Doublet 2H
CH₂ (ethyl) ~1.3 Quartet 4H

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ester) ~169
O-CH₃ (ester) ~52
CH (malonate) ~50
C (quaternary) ~40
CH₂ (butyl) ~38
CH₂ (ethyl) ~25

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a malonate ester, the most prominent features in the IR spectrum are the strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its identity as a dialkyl malonate.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretching (alkane) 2850-3000 Medium-Strong
C=O stretching (ester) 1730-1750 Strong

Note: The C=O stretch in malonic esters often appears as a doublet.

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For dialkyl malonates, a common fragmentation pathway involves the loss of the entire malonate group or parts of it, such as the alkoxy groups. The mass spectrum of this compound would provide its molecular ion peak, confirming its molecular weight, and a series of fragment ions that are characteristic of its structure.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Identity
244 [M]⁺ (Molecular Ion)
213 [M - OCH₃]⁺
185 [M - COOCH₃]⁺
113 [M - C₈H₁₇]⁺ (Loss of the diethylbutyl group)

Note: The relative abundance of these fragments can provide further structural confirmation.

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and liquid chromatography (LC) are the most widely used techniques for the analysis of malonate esters.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that many malonate esters are sufficiently volatile, GC is an excellent method for determining the purity of this compound and for analyzing reaction mixtures containing it.

In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) is commonly used for detection. The retention time is a characteristic property of the compound under specific GC conditions.

For malonate esters that are non-volatile, thermally unstable, or present in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. LC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. The separated components are then detected by a mass spectrometer.

LC-MS offers high sensitivity and selectivity and can be applied to a wide range of analytes without the need for derivatization in many cases. For certain applications, such as the analysis of malonic acid itself in biological samples, derivatization may be employed to enhance sensitivity. This technique would be particularly useful for studying the metabolism or environmental fate of this compound.

Advanced Methods for Microstructure and Compositional Analysis

The comprehensive characterization of malonate esters, including "this compound," necessitates the application of sophisticated analytical techniques that extend beyond routine spectroscopic analysis. These advanced methods provide critical insights into the three-dimensional atomic arrangement (microstructure) and the precise elemental and molecular makeup (composition). Such detailed analysis is fundamental for understanding structure-property relationships, controlling reaction outcomes in synthesis, and ensuring the purity and identity of these valuable chemical compounds.

Advanced analytical strategies for malonate esters often involve a combination of high-resolution spectroscopic, crystallographic, and computational methods. These techniques are indispensable for elucidating complex structural features such as conformational isomerism, stereochemistry, and the subtle effects of substituents on the malonate backbone.

X-ray Crystallography for Definitive Microstructure Elucidation

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For malonate esters, which can adopt various spatial arrangements due to the flexibility of the ester groups, X-ray diffraction is invaluable.

Research on substituted diethyl malonates has demonstrated the power of this technique. researchgate.net For instance, the crystal structure of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate was determined to be a monoclinic system with the space group P21/c. researchgate.net Such analysis also reveals intermolecular interactions, like hydrogen bonds, which influence the packing of molecules in the crystal lattice and can affect the material's bulk properties. researchgate.net

Interactive Table: Crystallographic Data for a Substituted Diethyl Malonate researchgate.net

The following table presents example crystallographic data obtained for a substituted diethyl malonate, illustrating the detailed microstructural information that can be obtained from X-ray analysis.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.8218(4)
b (Å)13.5571(5)
c (Å)19.7233(8)
β (°)102.3530(10)
Z (molecules/unit cell)4

Advanced Mass Spectrometry for Compositional and Structural Analysis

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of malonate esters. Advanced MS techniques, such as Electron Impact Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS), provide further structural details through the analysis of fragmentation patterns.

In EI-MS, the molecule is fragmented in a predictable manner, and the resulting fragmentation pattern serves as a "fingerprint" for the compound's structure. Studies on 2-substituted diethyl malonate derivatives have shown that a characteristic fragmentation is the loss of the diethyl malonate moiety (a mass of 159 u), which can help identify the substituent at the C2 position. mdpi.com The fragmentation patterns are highly dependent on the nature of the substituents, providing a reliable method for their identification. mdpi.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, confirming the compound's composition with a high degree of certainty. mdpi.com

Interactive Table: Characteristic EI-MS Fragmentation of Aryl-Substituted Diethyl Malonates mdpi.com

This table summarizes key mass-to-charge ratio (m/z) fragments observed in the 70 eV electron impact mass spectra of various aryl-substituted diethyl malonates, which are crucial for their structural identification.

Substituent GroupMolecular Ion (M+)Base Peak (m/z)Key Fragment Ion (m/z)
Aryl derivatives (general)IntenseVariesM-159 (Loss of diethyl malonate)
4-MethylbenzylPresent91 (Tropylium ion)159 (Malonate - H)
Bis-benzylPresent84 ([O=C=C-CO₂])195 (Loss of malonate)
Asymmetric PhenylNot observed135 (Loss of malonate)-

Combined Spectroscopic and Computational Methods for Conformational Analysis

The microstructure of flexible molecules like malonate esters is often characterized by the presence of multiple conformers (rotational isomers) that coexist at room temperature. A powerful approach to study these conformers is the combination of matrix-isolation infrared (IR) spectroscopy and quantum chemical calculations.

In this method, the compound is trapped in an inert gas matrix at very low temperatures, which allows for the spectroscopic observation of individual conformers. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the geometries, relative energies, and vibrational spectra of the different possible conformers. researchgate.net A study on dimethyl malonate revealed the presence of two main conformers of nearly equal energy: a C2 symmetry form and a C1 symmetry (gauche) form. researchgate.net The excellent agreement between the calculated and experimental IR spectra allows for an unambiguous assignment of the observed spectral features to specific conformers, providing a detailed picture of the compound's conformational landscape. researchgate.net

Interactive Table: Calculated Conformational Data for Dimethyl Malonate researchgate.net

The table below shows theoretical data for the two lowest energy conformers of dimethyl malonate, highlighting the subtle energetic and structural differences that can be elucidated by combining spectroscopy and computation.

ConformerPoint GroupRelative Energy (kJ mol⁻¹)Key Dihedral Angles (°)
GaucheC10.00O=C-C-C ≈ ±60
CrossedC2< 2.0O=C-C-C ≈ ±90

Advanced Chromatographic Techniques for Chiral Analysis

For malonate esters that are chiral, determining the enantiomeric composition is crucial. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for this type of compositional analysis. frontiersin.org

Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers of a chiral compound. This results in two separate peaks in the chromatogram, and the ratio of their areas corresponds to the enantiomeric excess (ee) of the mixture. This technique is widely used to assess the effectiveness of asymmetric synthesis methods for producing chiral malonates. frontiersin.orgacs.org The development of efficient chiral stationary phases has made HPLC a highly reliable and precise tool for the compositional analysis of enantiomeric mixtures. frontiersin.org

Interactive Table: Example of Chiral HPLC Analysis for α,α-Dialkylmalonates frontiersin.org

This table provides representative data from the chiral HPLC analysis of an asymmetrically synthesized α,α-dialkylmalonate, demonstrating the technique's utility in determining enantiomeric excess.

ProductChiral ColumnMobile PhaseRetention Time (min)Enantiomeric Excess (% ee)
α-Methyl-α-benzylmalonateChiralcel OJ-HHexane/Isopropanol10.2 (minor), 12.5 (major)95

Q & A

Q. What are the established synthesis routes for dimethyl malonate derivatives, and how do reaction conditions influence yield?

Methodological Answer: Dimethyl malonate derivatives are typically synthesized via esterification or alkylation. Key steps include:

  • Esterification : Reacting malonic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Alkylation : Introducing substituents (e.g., 3,3-diethylbutyl groups) via nucleophilic substitution using alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

Q. Critical Factors :

  • Catalyst selection : Strong acids (e.g., H₂SO₄) improve esterification efficiency but require neutralization.
  • Temperature : Higher temperatures (>80°C) risk side reactions (e.g., decarboxylation).
  • Solvent polarity : Aprotic solvents enhance nucleophilicity in alkylation .

Q. What key physicochemical properties are critical for experimental design with dimethyl malonate derivatives?

Methodological Answer : Critical properties include:

  • LogP (Partition Coefficient) : ~0.5–1.2, indicating moderate hydrophobicity .
  • Water solubility : ~20 g/L at 25°C, influencing solvent selection for biological assays .
  • Thermodynamic parameters : Excess molar volume (Vᴱ) and compressibility deviations (Δβ) in binary mixtures (e.g., with xylenes) guide solvent compatibility .

Q. How can researchers resolve contradictions in reported neuroprotective mechanisms of dimethyl malonate derivatives?

Methodological Answer : Discrepancies arise from model-specific outcomes (e.g., in vivo vs. in vitro). Strategies include:

  • Dose-response profiling : In rat tMCAO models, 10 mg/kg reduced infarct volume by 40% (p<0.01), but higher doses (>20 mg/kg) showed toxicity .
  • Mechanistic validation : Confirm succinate dehydrogenase (SDH) inhibition via mitochondrial ROS assays. Dimethyl malonate blocks SDH, stabilizing HIF-1α and reducing caspase-3 activation .

Q. What methodologies optimize the environmental fate assessment of dimethyl malonate derivatives?

Methodological Answer : EPA’s New Approach Methodologies (NAMs) include:

  • Biodegradation modeling : EPI Suite predicts aerobic half-life <30 days .
  • Read-across analysis : Diethyl malonate’s dermal absorption (2.5–15% in 24h) informs dimethyl analog’s permeability .
  • QSAR toxicity prediction : VEGA models indicate low carcinogenic/mutagenic risk (reliability score: 0.85) .

Q. How do structural modifications (e.g., fluorobenzoyl groups) alter biological activity in malonate derivatives?

Methodological Answer :

  • Electrophilic substitution : Fluorine atoms enhance electron-withdrawing effects, improving antimicrobial activity (e.g., MIC 32–128 µg/mL against Gram-positive bacteria) .
  • Steric effects : Bulky substituents (e.g., tetrafluorobenzoyl) reduce enzyme inhibition efficacy (IC₅₀ increases from 50 µM to >200 µM) .

Q. What experimental designs mitigate batch-to-batch variability in malonate synthesis?

Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor esterification progress (target: >95% conversion) .
  • DoE (Design of Experiments) : Optimize alkylation parameters (e.g., 3² factorial design for solvent/catalyst screening) .

Case Study :
A DoE for dimethyl (3,3-diethylbutyl)malonate synthesis identified optimal conditions:

  • Solvent: DMF (polar aprotic)
  • Catalyst: K₂CO₃ (1.5 eq)
  • Yield improvement: 78% → 89% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.